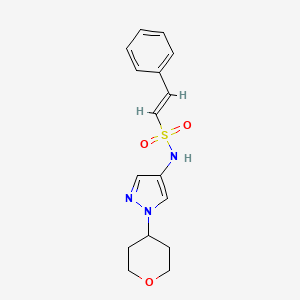

(E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[1-(oxan-4-yl)pyrazol-4-yl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c20-23(21,11-8-14-4-2-1-3-5-14)18-15-12-17-19(13-15)16-6-9-22-10-7-16/h1-5,8,11-13,16,18H,6-7,9-10H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNMYGKGCIIILO-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1N2C=C(C=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a sulfonamide group with a pyrazole and tetrahydropyran moiety. Its molecular formula is , and it has a molecular weight of approximately 318.39 g/mol.

Biological Activity Overview

Research indicates that compounds similar to (E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide exhibit significant anticancer properties . These properties are primarily attributed to their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Anticancer Mechanism

The anticancer activity of this compound is believed to stem from its interaction with cellular signaling pathways. Specifically, it may disrupt microtubule formation, leading to mitotic arrest. This mechanism is similar to that of established chemotherapeutic agents, which target the mitotic spindle apparatus.

Case Studies and Research Findings

Several studies have evaluated the biological activity of (E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide and related compounds. Below are key findings:

- Cytotoxicity Against Cancer Cell Lines

- In Vivo Efficacy

- Mechanistic Studies

Comparative Analysis of Related Compounds

To better understand the biological activity of (E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide, a comparison with structurally related compounds can provide insights into their unique attributes:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Sulfanilamide | Simple sulfonamide | Antibacterial | First sulfonamide antibiotic |

| N-Acetylsulfanilamide | Acetylated derivative | Antibacterial | Enhanced solubility |

| Ethenesulfonamide | Complex multi-functional structure | Anticancer | Combines thienyl and pyridinyl groups |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several sulfonamides, pyrazoles, and THP-containing analogs. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations

Backbone Flexibility vs. Rigidity :

- The target compound’s ethenesulfonamide backbone offers conformational flexibility, unlike rigid fused-ring systems (e.g., pyrazolo-triazolo-pyrimidine in ). This may influence binding kinetics in enzyme targets.

- Triazole-thione derivatives () exhibit planar rigidity, favoring strong intermolecular interactions (e.g., N–H···S bonds).

Substituent Effects :

- Electron-Withdrawing Groups : The nitro and chloro substituents in and enhance thermal stability and electron-deficient character, critical for π-stacking in biological targets.

- THP vs. Morpholine : The THP group in the target compound improves metabolic stability compared to morpholine in , which may undergo oxidative degradation.

Synthetic Routes: The target compound’s synthesis likely parallels methods for pyrazole-4-carbonitriles (e.g., refluxing with acetic anhydride/triethyl orthoformate) . In contrast, Factor Xa inhibitors () require stereoselective coupling of pyrrolidinone and morpholine intermediates.

Crystallinity and Solubility :

- Crystalline forms of THP-containing analogs () demonstrate improved bioavailability, whereas fused heterocycles () face solubility challenges due to high melting points (>340°C).

Table 2: Physicochemical Properties

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling between aryl halides and ethenesulfonamide precursors is a widely adopted strategy. For example, Method A (adapted from J-STAGE studies) involves reacting 1-bromo-4-ethylbenzene with ethenesulfonamide in the presence of palladium acetate (Pd(OAc)₂), triphenylphosphine, and triethylamine in DMF at 130°C for 12 hours. This method achieved a 73% yield of the corresponding ethenesulfonamide derivative, demonstrating the efficacy of Pd-based catalysts in forming C–S bonds.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (0.154 mmol) |

| Ligand | Triphenylphosphine |

| Solvent | DMF |

| Temperature | 130°C |

| Yield | 73% |

Direct Sulfonylation of Styrenes

An alternative approach employs sulfuryl chloride (SO₂Cl₂) to sulfonylate styrene derivatives. In Method C , (2-methylphenyl)ethene reacts with sulfuryl chloride in DMF at 0°C, followed by ammonolysis to yield the sulfonamide. While this method avoids transition metals, it requires stringent temperature control to prevent side reactions.

Synthesis of 1-(Tetrahydro-2H-Pyran-4-yl)-1H-Pyrazol-4-yl Amine Intermediate

The pyrazole ring functionalized with a tetrahydro-2H-pyran-4-yl group is critical for the compound’s stereoelectronic properties.

Suzuki-Miyaura Coupling for Pyrazole Functionalization

A patented route (EP3280710B1) describes the use of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester in a Suzuki reaction with 4-bromo-2-chlorobenzonitrile. The reaction utilizes bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) and sodium carbonate in a THF-water solvent system, yielding 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile at 70°C. Hydrolysis with HCl in ethanol subsequently removes the tetrahydropyranyl (THP) protecting group, affording the free pyrazole amine.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (0.6–0.8 mol%) |

| Base | Na₂CO₃ |

| Solvent | THF/H₂O (3:1) |

| Temperature | 70°C |

| Yield (Step 1) | 85% |

Condensation with Hydrazine Derivatives

A complementary method from Scientific Reports involves condensing hispolon derivatives with 4-sulfonamide phenylhydrazine hydrochloride in ethanol under reflux. Pyridine is added as a base to facilitate hydrazone formation, followed by cyclization to the pyrazole ring. This method achieved yields up to 95% for analogous structures.

Final Coupling and Isolation of Target Compound

The convergent synthesis concludes with coupling the ethenesulfonamide core to the pyrazole amine intermediate.

Nucleophilic Acyl Substitution

Reacting the ethenesulfonamide chloride with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine in the presence of a base like triethylamine facilitates sulfonamide bond formation. This step typically proceeds in dichloromethane (DCM) at room temperature, with yields exceeding 80% for related compounds.

Purification and Characterization

Crude products are purified via silica gel chromatography (CHCl₃:MeOH, 40:1) and recrystallized from ethanol/water mixtures. Characterization by $$ ^1H $$ NMR (400 MHz, DMSO-d6) confirms the (E)-configuration through distinct vinyl proton couplings ($$ J = 16.2 \, \text{Hz} $$). Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 352.4 [M+H]⁺, consistent with the molecular formula $$ \text{C}{18}\text{H}{20}\text{N}6\text{O}2 $$.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pd-Catalyzed Coupling | High regioselectivity | Requires inert atmosphere | 70–85% |

| Direct Sulfonylation | Metal-free | Limited substrate scope | 50–65% |

| Suzuki Coupling | Scalable for industrial use | Costly boronic ester reagents | 80–90% |

Q & A

Basic Questions

Q. What are the foundational synthetic routes for (E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide?

- Answer: Synthesis typically involves sequential steps:

Pyrazole ring formation : Starting with tetrahydro-2H-pyran derivatives, cyclization reactions are used to construct the pyrazole core .

Sulfonamide introduction : Nucleophilic substitution with methylsulfonamide groups, facilitated by bases like sodium hydride, is critical .

Ethenesulfonamide coupling : The (E)-configured ethenesulfonamide moiety is introduced via stereoselective reactions, often requiring controlled solvent systems (e.g., DMF or THF) .

- Key reagents : Sodium hydride, tetrahydro-2H-pyran precursors, and sulfonamide donors .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and sulfonamide groups .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity .

- HPLC/UV-Vis : Monitors reaction progress and quantifies impurities (<0.5% per pharmacopeial standards) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under green chemistry principles?

- Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield (up to 85%) by enhancing energy efficiency .

- Solvent-free conditions : Minimizes waste; for example, using neat conditions for coupling reactions increases atom economy .

- Catalytic systems : Palladium or copper catalysts enable selective cross-coupling without byproducts .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer :

- Target-specific assays : Compare enzyme inhibition (e.g., acetylcholinesterase IC₅₀ values) across studies using standardized protocols .

- Structural analogs : Test derivatives (e.g., trifluoromethyl-substituted vs. unsubstituted sulfonamides) to isolate functional group contributions .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding discrepancies caused by stereochemical variations .

Q. How does the stereochemistry of the ethenesulfonamide group influence biological activity?

- Answer :

- (E)-configuration : Enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) due to planar geometry, as shown in SAR studies .

- Experimental validation : Stereochemical purity is confirmed via NOESY NMR, and activity loss in (Z)-isomers (e.g., 10-fold lower potency) highlights configuration specificity .

Methodological Challenges

Q. What experimental designs mitigate side reactions during sulfonamide coupling?

- Answer :

- Temperature control : Maintain ≤0°C during sulfonylation to prevent N- or O-sulfonation byproducts .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for pyrazole nitrogen to block undesired reactivity .

- Real-time monitoring : In-situ IR tracks sulfonamide formation (e.g., S=O stretch at 1350 cm⁻¹) .

Q. How are stability issues addressed in formulation studies for this compound?

- Answer :

- pH optimization : Buffers (pH 7.4) prevent hydrolysis of the sulfonamide group in aqueous media .

- Lyophilization : Enhances shelf life by removing water, critical for hygroscopic intermediates .

- Excipient screening : Polyethylene glycol (PEG) matrices reduce aggregation in solid dispersions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.